molecular formula C8H6BrN B116670 6-Bromoindole CAS No. 52415-29-9

6-Bromoindole

Cat. No.: B116670
CAS No.: 52415-29-9
M. Wt: 196.04 g/mol
InChI Key: MAWGHOPSCKCTPA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromoindole serves as a critical building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.

Anti-Cancer Activity

Research indicates that this compound derivatives exhibit notable anti-cancer properties. For instance, studies have shown that brominated indoles can induce apoptosis in various cancer cell lines. The compound's effectiveness is enhanced by bromine substitution at specific positions on the indole ring, with this compound demonstrating superior activity compared to other derivatives .

Compound Activity Cell Line
This compoundInduces apoptosisVarious cancer cell lines
6-BromoisatinHigher activity than this compoundVarious cancer cell lines

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. For example, it has been shown to significantly inhibit the translocation of nuclear factor kappa B (NFκB) in LPS-stimulated macrophages, suggesting its role as a lead compound for developing anti-inflammatory drugs .

Study Effect on NFκB Concentration
This compound60.7% reduction40 µg/mL
6-Bromoisatin63.7% reduction40 µg/mL

Novel Derivatives and Their Applications

Several novel derivatives of this compound have been isolated from marine organisms, showcasing diverse biological activities.

Geobarrettin D

Geobarrettin D, a new bromoindole alkaloid isolated from the marine sponge Geodia barretti, exhibits anti-inflammatory activity by decreasing the secretion of pro-inflammatory cytokines like IL-12p40 without affecting IL-10 secretion . This suggests its potential use in treating inflammatory diseases.

Other Derivatives

Research has also identified other derivatives from marine sources that demonstrate similar anti-inflammatory effects. For instance, geobarrettin A and B have shown promise in modulating immune responses by affecting dendritic cells and T cell differentiation .

Synthesis and Scalability Challenges

The synthesis of this compound has been extensively documented, with various methods reported in the literature. However, challenges such as scalability and low yields have been noted. A four-stage synthetic route involving diazotization followed by bromination has been highlighted as one of the more effective methods for producing this compound in larger quantities .

Summary of Findings

The applications of this compound span across medicinal chemistry, particularly focusing on its anti-cancer and anti-inflammatory properties. The ongoing research into its derivatives continues to reveal new therapeutic potentials.

Mechanism of Action

The mechanism of action of 6-Bromoindole and its derivatives can vary depending on the specific biological system they interact with. Generally, indole derivatives can bind to multiple receptors and enzymes, influencing various biological pathways. For instance, some indole derivatives have shown inhibitory activity against specific viruses by interfering with viral replication processes .

Comparison with Similar Compounds

  • 6-Fluoro-1H-indole
  • 6-Chloro-1H-indole
  • 6-Iodo-1H-indole

Comparison: 6-Bromo-1H-indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its halogenated counterparts, such as 6-fluoro-1H-indole or 6-chloro-1H-indole, the bromine atom provides different steric and electronic effects, potentially leading to distinct chemical and biological properties .

Biological Activity

6-Bromoindole is a significant compound within the indole alkaloid family, known for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its anti-inflammatory, antibacterial, antifungal, antitumor, antioxidant, and other pharmacological effects. The information presented is derived from various scholarly articles and research studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position of the indole ring. This halogenation plays a crucial role in modulating its biological activity. The indole structure itself is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets.

1. Anti-inflammatory Activity

Research has shown that this compound derivatives exhibit significant anti-inflammatory effects. In a study involving human monocyte-derived dendritic cells, compounds derived from this compound reduced the secretion of pro-inflammatory cytokines such as IL-12p40 while not affecting IL-10 levels. This suggests a potential for these compounds in managing inflammatory diseases by modulating immune responses .

CompoundIL-12p40 Secretion ReductionIL-10 Secretion Change
Geobarrettin DDecreasedNo change
BarettinDecreasedReduced

2. Antibacterial and Antifungal Properties

This compound has demonstrated antibacterial and antifungal activities against various pathogens. For instance, studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

3. Antitumor Activity

In vivo studies have reported that this compound exhibits cytotoxicity against cancer cell lines. It has shown potential as an anticancer agent, with mechanisms involving apoptosis induction in tumor cells . A notable case study involved the use of this compound derivatives in animal models, where significant tumor growth inhibition was observed.

Study ReferenceModel UsedEffect Observed
Panisheva et al. Animal ModelsSignificant cytotoxicity
Horiguchi et al. Cell LinesGrowth inhibition in cancer cells

4. Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Compounds derived from it have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways:

  • Cytokine Modulation : By influencing cytokine secretion from immune cells, this compound can alter inflammatory responses.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest and promote apoptosis through intrinsic pathways.
  • Antioxidative Pathways : The compound enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Geobarrettin D : Isolated from Geodia barretti, this compound showed promising anti-inflammatory properties by modulating dendritic cell activity .
  • Antimicrobial Efficacy : Research on barnacle larvae demonstrated that this compound derivatives inhibited larval settlement, showcasing their potential in antifouling applications .

Properties

IUPAC Name

6-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWGHOPSCKCTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350299
Record name 6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52415-29-9
Record name 6-Bromoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52415-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture solution of 4-bromo-2-nitrotoluene (2.00 g, 9.26 mmol) and dimethylformamide-dimethylacetal (3.68 mL, 27.8 mmol) in DMF (20 mL), pyrrolidine (1.16 mL, 13.9 mmol) was added at room temperature. After stirring at 110° C. for an hour, the mixture was cooled to room temperature and then water was added. After extracting 3 times with ether, the collected organic layer was dried with anhydrous magnesium sulfate and the concentrated. The resulting residue was subjected to the next reaction without purification. After adding 80% acetic acid aqueous solution (60 mL), the mixture was heated to 85° C. While adding zinc powder (5.27 g, 80.6 mmol) in small amounts, the mixture was stirred at 85° C. for 2 hours. After cooling to room temperature and filtering, followed by addition of water, the filtrate was extracted with ethyl acetate. The collected organic layer was washed with brine and concentrated by drying with anhydrous magnesium sulfate. The residue was purified by chromatography (silica gel, EA:Hx=1:20). The target compound (710 mg) was obtained as violet solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.68 mL
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.27 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-nitrotoluene (7.9 g, 36.6 mmol) in dimethylformamide (73 mL) were added N,N-dimethylformamide dimethylacetal (14.5 mL, 110 mmol) and pyrrolidine (4.7 mL), and the mixture was heated at 110° C. for 90 minutes. The cooled reaction mixture was diluted with diethyl ether, and washed with water. The aqueous layer was re-extracted with diethyl ether twice, and the combined organic extract was dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue obtained was dissolved in aqueous acetic acid (245 mL, 80%), and heated to 75° C. Zinc powder (20.8 g, 318 mmol) was added to the hot solution in small portions over 2 hours. The reaction mixture was then heated at 85° C. for 3 hours and 30 minutes, cooled to room temperature and then to 0° C. The precipitate formed was removed by filtration, and the filtrate was diluted with ethyl acetate and washed with water twice. The organic extract was dried over sodium sulfate, filtered and concentrated under reduced pressure to give a brown oil. The crude product was purified by flash column chromatography (95:5 hexanes/ethyl acetate, then 90:10 hexanes/ethyl acetate) to give 6-bromoindole as a grey solid (2.61 g, 36%): 1H NMR (500 MHz, CDCl3) δ 8.14 (br s, 1H), 7.53 (s, 1H), 7.49 (d, J=8.4 Hz, 1H), 7.21 (dd, J=8.4, 1.7 Hz, 1H), 7.17-7.15 (m, 1H), 6.53-6.51 (m, 1H).
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
245 mL
Type
solvent
Reaction Step Three
Name
Quantity
20.8 g
Type
catalyst
Reaction Step Four
Yield
36%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-nitrotoluene (4.3 g., 20 mmol.) in DMF (40 mL.) was added DMF dimethylacetal (7.15 g., 60 mmol.) and pyrrolidine (1.4 g., 20 mmol.). The solution was heated to 110° C. for 4 hr. then cooled to rt. and diluted with ethyl ether. The mixture was washed 3×with water, dried with Na2SO4, filtered and the solvent evaporated. The residue was dissolved in 80% aqueous acetic acid (125 mL.) and heated to 75° C. Zinc dust (9.75 g., 150 mmol.) was added gradually over 20 min. The reaction mixture was heated to 85° C. for 2 hr. then cooled to ~35° C. and filtered to remove unreacted zinc. The filtrate was diluted with ethyl ether, washed 3×with water then with saturated aqueous NaHCO3. The solution was dried with Na2SO4, filtered and concentrated in vacuo to ~30 mL. then diluted with hexanes and filtered. The filtrate was concentrated to an off-white solid which was dissolved in hexane, filtered, and concentrated to give 1.65 g. of the title compound as a light green solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF dimethylacetal
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
9.75 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Combine 4-bromo-2-nitrotoluene (5.0 g, 23.1 mmol), dimethylformamide (50 ml), DMF-dimethylacetal (9.0 ml, 69.4 mmol), and pyrrolidine (2.0 ml, 23.1 mmol). Heat to 110° C. After 3 hours, cool to room temperature, dilute with ether, and wash with water. Combine the organic layers, and concentrate to give a residue. Combine the residue and 80% aq. acetic acid (120 ml) and heat at 75° C. Add zinc dust (13.1 g, 200.5 mmol) portionwise. Heat to 85° C. After 2 hours, cool and filter. Dilute the filtrate with ether, wash with water dry (Na2SO4), and concentrate to give a residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
DMF-dimethylacetal
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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